molecular formula C18H16N4O2S2 B5976015 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide

Cat. No.: B5976015
M. Wt: 384.5 g/mol
InChI Key: LCSKVZFWWGKTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid benzothiazole-benzodiazole derivative featuring:

  • A 6-methoxybenzothiazole core linked via an acetamide bridge.
  • A 2-sulfanyl-5-methyl-1H-1,3-benzodiazole substituent.

Benzothiazoles are renowned for their biological relevance, including antimicrobial, anticancer, and enzyme inhibitory properties . The acetamide and sulfanyl groups enhance molecular interactions, such as hydrogen bonding and hydrophobic effects, which are critical for binding to biological targets . The methoxy group at position 6 of the benzothiazole ring improves solubility and modulates electronic properties .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-10-3-5-12-14(7-10)21-17(19-12)25-9-16(23)22-18-20-13-6-4-11(24-2)8-15(13)26-18/h3-8H,9H2,1-2H3,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSKVZFWWGKTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis, structure-activity relationships, and relevant case studies that highlight its potential therapeutic applications.

Structural Overview

The compound features a complex molecular structure characterized by the presence of a benzothiazole moiety linked to a benzodiazole unit via a sulfanyl group. The molecular formula is C13H12N4O2S3C_{13}H_{12}N_{4}O_{2}S_{3} with a molecular weight of approximately 352.45 g/mol. The structural configuration plays a crucial role in its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzothiazole derivatives. The compound exhibits significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives similar to this compound have shown minimum inhibitory concentration (MIC) values in the range of 10.7–21.4 μmol/mL against multiple pathogens, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μmol/mL)Target Organisms
4d10.7–21.4E. coli, S. aureus
4p21.4–40.2Candida albicans
3hVariesVarious fungi

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that compounds with similar structural features can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of specific substituents on the benzothiazole and benzodiazole rings significantly influences cytotoxicity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound AMCF-715
Compound BHCT-11620

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

  • Benzothiazole Moiety : The benzothiazole core is essential for antimicrobial and anticancer activities due to its ability to interact with biological targets.
  • Substituents : Variations in substituents at the C-2 position of the benzothiazole affect the bioactivity profile significantly.
  • Sulfanyl Group : This group enhances the lipophilicity and bioavailability of the compound.

Case Studies

Several case studies have explored the efficacy of this compound and its analogs:

  • Antimicrobial Efficacy : A study demonstrated that modifications in the benzothiazole structure led to enhanced antimicrobial activity against resistant strains of bacteria .
  • Cancer Research : Research focusing on derivatives showed promising results in inhibiting tumor growth in animal models when administered at specific dosages .

Scientific Research Applications

Chemistry Applications

Synthesis and Reaction Mechanisms

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows researchers to explore new synthetic routes and develop complex molecules.

Table 1: Chemical Reactions Involving the Compound

Reaction TypeDescriptionExample Products
OxidationCan be oxidized to form sulfoxides or sulfones.Sulfoxide derivatives
ReductionReduction can yield amines or alcohols.Amines, alcohols
SubstitutionParticipates in nucleophilic substitution reactions.Various substituted products

Biological Applications

Biochemical Probes

The compound has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions. Its structural properties allow it to bind selectively to specific biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens.

Case Study: Antimicrobial Efficacy

A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

Medicinal Applications

Therapeutic Potential

The compound has been explored for its therapeutic properties, including anti-inflammatory and anticancer activities. Its mechanism of action often involves enzyme inhibition or receptor modulation.

Table 2: Therapeutic Properties Explored

PropertyDescriptionResearch Findings
Anti-inflammatoryInhibits inflammatory pathways in vitro.Reduced cytokine production
AnticancerInduces apoptosis in cancer cell lines.Significant reduction in cell viability observed .

Industrial Applications

Material Science

In industrial applications, this compound is being studied for its role in developing new materials with specific properties such as enhanced thermal stability and chemical resistance.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Substituents Molecular Formula Key Features
Target Compound Benzothiazole 6-methoxy, acetamide-linked 5-methylbenzodiazole-sulfanyl C₁₈H₁₅N₅O₂S₂ Dual heterocyclic system; methoxy enhances solubility
N-(1,3-Benzothiazol-2-yl)-2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide Benzothiazole 5-methoxybenzimidazole-sulfanyl C₁₇H₁₄N₄O₂S₂ Methoxy on benzimidazole; lower logP (predicted pKa 8.77)
2-[(5-Methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(6-Nitro-1,3-benzothiazol-2-yl)acetamide Benzothiazole 6-nitro, 5-methylbenzimidazole-sulfanyl C₁₇H₁₂N₆O₃S₂ Nitro group increases electrophilicity; potential for redox activity
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-Isopropyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide Benzothiazole 6-methyl, triazole-sulfanyl C₂₁H₂₁N₅OS₂ Isopropyl-triazole enhances lipophilicity; broader pharmacokinetic profile

Physicochemical Properties

  • Target Compound :
    • Predicted logP: ~3.2 (similar to N-(6-methylbenzothiazol-2-yl)acetamide derivatives ).
    • Solubility: Moderate due to methoxy and polar sulfanyl groups .
  • N-(1,3-Benzothiazol-2-yl)-2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide :
    • Density: 1.50 g/cm³; lower lipophilicity (pKa ~8.77) .
  • 2-[(5-Methylbenzimidazol-2-yl)sulfanyl]-N-(6-nitrobenzothiazol-2-yl)acetamide :
    • Nitro group increases molecular weight (MW 436.44) and polarity .

Q & A

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled?

  • Methodology : Cross-validate using complementary techniques. For instance, dynamic NMR effects (e.g., rotameric equilibria) may explain discrepancies between solution (NMR) and solid-state (X-ray) structures. Variable-temperature NMR experiments clarify conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.